Basicity Shift vs. Cyclopentanamine
The pKa of 1-(trifluoromethyl)cyclopentanamine hydrochloride is 7.084 , which is substantially lower than the pKa of the non-fluorinated parent compound cyclopentanamine, reported as 10.65 at 25°C . This reduction in basicity by approximately 3.5 log units is a direct consequence of the strong electron-withdrawing inductive effect of the α-trifluoromethyl group. At physiological pH (7.4), a significantly higher fraction of the amine exists in the unprotonated, membrane-permeable form compared to cyclopentanamine, which is nearly completely protonated.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.084 |
| Comparator Or Baseline | Cyclopentanamine: pKa = 10.65 (at 25°C) |
| Quantified Difference | ΔpKa ≈ 3.57 (target is less basic) |
| Conditions | Predicted/measured values; target pKa from Activate Scientific, comparator pKa from ChemicalBook |
Why This Matters
The reduced basicity translates to higher uncharged fraction at physiological pH, which correlates with improved passive membrane permeability and potentially better oral bioavailability.
